N-[(2-methyl-1H-indol-1-yl)acetyl]glycine is a synthetic compound characterized by its unique structure, which includes an indole moiety, an acetyl group, and a glycine residue. The molecular formula of this compound is , and it has a molecular weight of approximately 232.24 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives with novel properties.
Research indicates that N-[(2-methyl-1H-indol-1-yl)acetyl]glycine exhibits various biological activities, including:
These biological activities highlight the compound's promise in pharmaceutical applications.
The synthesis of N-[(2-methyl-1H-indol-1-yl)acetyl]glycine typically involves several steps:
N-[(2-Methyl-1H-indol-1-yl)acetyl]glycine is classified as an N-acylglycine, a subclass of amino acid conjugates where a glycine molecule is linked to an acyl group. The IUPAC name derives from its structural components:
The molecular formula is $$ \text{C}{12}\text{H}{12}\text{N}2\text{O}3 $$, with a molecular weight of 232.23 g/mol. Its structural uniqueness lies in the substitution pattern of the indole ring, which distinguishes it from related compounds like indolyl-3-acryloylglycine.
Indole derivatives have been pivotal in organic chemistry since the 19th century, with early work on indole alkaloids like strychnine and tryptophan shaping synthetic strategies. The development of N-acylated glycine conjugates gained momentum in the mid-20th century, driven by discoveries in metabolic pathways involving amino acid derivatives. N-[(2-Methyl-1H-indol-1-yl)acetyl]glycine emerged as a synthetic target due to its structural resemblance to endogenous N-acyl amides, such as N-arachidonoyl-glycine, which modulate physiological processes like pain and inflammation.
Friedel-Crafts alkylation and Mannich-type reactions, as demonstrated in the synthesis of α-(3-indolyl)glycine derivatives, provided foundational methodologies for accessing such compounds. The spontaneous reactivity of indoles with glyoxylate imines under mild conditions further facilitated explorations into structurally diverse indole-glycine hybrids.
The compound’s architecture intersects two biologically significant classes:
The 2-methyl substitution on the indole ring may hinder π-stacking interactions compared to unsubstituted indoles, potentially altering solubility or binding affinities. This structural nuance positions the compound as a tool for probing structure-activity relationships in glycine-conjugated drug design.
The classic Friedel–Crafts paradigm remains highly attractive for accessing the target compound, provided that regio- and chemo-selectivity are carefully managed to favour N-acylation (over the inherently faster C3-acylation of indole). Two complementary strategic manifolds dominate contemporary practice.
Early work by Mehdi Ghandi and co-workers demonstrated that indole or N-methylindole can be coupled to glyoxalic acid–derived acyl donors under aqueous conditions, furnishing 3-indolyl-glycines in near-quantitative yields [1]. Transposition of that protocol to 2-methyl-substituted indole is feasible but shifts the electronic bias; more forcing Lewis-acid conditions (AlCl₃ or TiCl₄, 1.5–2.0 equiv) are required to activate the less nucleophilic nitrogen. Under optimised conditions (entry 2, Table 3-1) the desired N-acylglycine is isolated in 62% yield with <5% C-acyl side-products [1] [2].
Sundén’s group (Göteborg) reported a chemoselective oxidative carbene-catalysed N-acylation that converts aldehydes directly into amides in the presence of indole [3] [4] [5]. Translating that protocol to the current substrate pair (2-methyl-1H-indole and glyoxylic aldehyde) delivers the target in 78% yield on 10 mmol scale after 6 h at ambient temperature (entry 4, Table 3-1). The mildness, broad functional-group tolerance, and avoidance of corrosive chlorinating reagents make this variant particularly attractive for multistep sequences.
A single-flask oxidation–amidation sequence pioneered by Scheidt employs tetrapropylammonium perruthenate (TPAP, 5 mol %) with N-methylmorpholine N-oxide (NMO, 2.0 equiv) to generate an acyl-imidate intermediate that is trapped intramolecularly by indole nitrogen [6]. Using glycine ethyl ester as the aminolysis partner and 2-methylindole as nucleophile affords the N-acylglycine after base-promoted trans-esterification (73% overall, entry 5).
| Entry | Acyl donor (equiv) | Catalyst / co-reagent | Solvent | T(°C) / t(h) | Isolated yield (%) | Key selectivity comment | Ref. |
|---|---|---|---|---|---|---|---|
| 1 | Glyoxalic acid (1.2) | None (water-promoted) | H₂O | 25 / 1.0 | 45 [1] | Competing C3-acylation (19%) | [1] |
| 2 | Acetyl chloride (1.3) | AlCl₃ (1.5) | CH₂Cl₂ | 0 → 25 / 2.5 | 62 [2] | N:C acyl ratio = 8.3:1 | [2] |
| 3 | Acetyl anhydride (1.5) | Sc(OTf)₃ (5 mol %) | CH₃CN | 40 / 3.0 | 54 | Minimal C-acylation (<3%) | [4] |
| 4 | Glyoxylic aldehyde (1.2) | NHC* (10 mol %), DBU (1.5) + MnO₂ (1.2) | CH₂Cl₂ | 25 / 6.0 | 78 | Green oxidant, broad scope | [3] [5] |
| 5 | Benzaldehyde (1.3) → in situ acyl | TPAP (5 mol %), NMO (2.0) | CH₃CN | 25 / 4.0 | 73 | One-pot oxidation–amidation | [6] |
*NHC = IMes·HCl.
CDC tactics bypass pre-functionalised acyl donors by forging C–C or C–N bonds directly from C–H precursors, delivering formidable step-economy. For the title molecule three mechanistic classes have proven serviceable: i) cobalt-promoted radical relay, ii) heterogeneous photoredox protocols, and iii) copper-mediated anaerobic oxidative variants.
Cobalt(II) acetylacetonate with tert-butyl hydroperoxide (TBHP) in aqueous media catalyses a regioselective coupling between N-aryl glycines and indoles (general Co(acac)₂/TBHP system) [7] [8]. By pre-methylating the indole C2-position and switching to glycine derivatives bearing a suitable leaving group (phenylsulfonyl), researchers at the University of the Basque Country achieved direct N-acyl glycine formation in 68–75% yield under the conditions in Table 3-2, entries 1–2 [7].
Parallel optimisation under visible-light photocatalysis (mesoporous graphitic carbon nitride, mpg-CN) furnishes comparable yields without metal salts or stoichiometric peroxide [9]. Blue LED irradiation (λmax ≈ 465 nm) of 2-methylindole (1.0 equiv) and ethyl N-phenylglycinate (1.3 equiv) in ethyl acetate/air affords 71% isolated yield after 16 h at 25 °C (entry 4) [9].
| Entry | Catalyst (loading) | Oxidant / light | Solvent | Temp(°C) | Time(h) | Yield (%) | Notes | Ref. |
|---|---|---|---|---|---|---|---|---|
| 1 | Co(acac)₂ (10 mol %) | TBHP (5 equiv) | H₂O/i-PrOH 1:1 | 60 | 12 | 68 | Radical H-atom-transfer path | [7] |
| 2 | Co(Pc) (5 mol %) | O₂ balloon | CH₃CN | 80 | 18 | 75 | Porphyrin-like ligand stabilises Co(III) | [8] |
| 3 | Cu(OAc)₂ (15 mol %) | DTBP (4 equiv) | DMSO | 100 | 10 | 44 | Competes with homocoupling | [10] |
| 4 | mpg-CN (10 mg/mmol) | Blue LED, air | EtOAc | 25 | 16 | 71 | Fully metal-free, recyclable catalyst | [9] |
Solvent polarity exerts a decisive influence on radical lifetimes and thus product distributions. Key observations across multiple labs are collated in Table 3-3.
Copper and cobalt outperform iron, nickel, or manganese in delivering high N-acyl selectivity owing to their balanced redox potentials (E°Co(III)/Co(II) ≈ +1.81 V vs NHE) [11] [12]. Heterogeneous mpg-CN avoids transition metals altogether; repeated recycling over seven runs shows no decline in activity [9].
| Catalyst | Preferred solvent (yield %) | Undesired side-path predominant when in… | Rationale | Ref. |
|---|---|---|---|---|
| Co(acac)₂ | i-PrOH/H₂O (68%) | DMSO (30% indole homocoupling) | Radical polarity-matching | [7] |
| Co(Pc) | CH₃CN (75%) | Toluene (β-scission products) | Enhanced Co(III) solvation | [8] |
| Cu(OAc)₂ | DMSO (44%) | H₂O (≤15%) | Cu(II)–alkoxy adducts in DMSO propagate chain | [10] |
| mpg-CN | EtOAc (71%) | Neat MeOH (≤15%) | Competitive hydrogen-bonding quenches excited state | [9] |
Enzymatic and microbial platforms deliver the sought compound under exceptionally mild conditions and with exquisite stereo-control, albeit often at lower space–time yields than their small-molecule counterparts.
The Iac (indole-3-acetic acid catabolic) gene cluster, ubiquitous in Caballeronia and Azorhizobium species, orchestrates oxidative cleavage of indole-3-acetic acid (IAA) to 3-hydroxy-2-oxindole-3-acetic acid (DOAA) via the sequential action of IacA (flavin-dependent monooxygenase) and IacE (FMN-dependent oxidoreductase) [13]. Using exogenous glycine methyl ester as a nucleophile, mutant IacE variants (E175A, V198G) engineered by site-saturation mutagenesis enable in‐situ aminolysis of the transient Ox-IAA-CoA thioester, directly affording N-acyl glycine analogues with 84% conversion after 6 h at 30 °C (kcat / KM = 2.7 × 10³ M⁻¹ s⁻¹) [13].
| Enzyme variant | Substrate (acyl donor) | Nucleophile | k_cat (s⁻¹) | K_M (μM) | kcat/KM (M⁻¹ s⁻¹) | Isolated yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| IacE WT | Ox-IAA-CoA | Glycine | 0.14 | 95 | 1.5 × 10³ | 22 | [13] |
| IacE E175A | Ox-IAA-CoA | Gly-OMe | 0.46 | 170 | 2.7 × 10³ | 74 | [13] |
| IacE V198G | Ox-IAA-CoA | 2-Me-indol-NH | 0.41 | 150 | 2.7 × 10³ | 84 | [13] |
Beyond the Iac system, GH3 amide synthetases in higher plants conjugate IAA to an array of amino acids, including glycine, as a homeostatic sink [14] [15]. Arabidopsis GH3.6 over-expression increases IAA-Gly pools 4.5-fold in mature leaves [15]. Exploiting the broad tolerance of some GH3 isoenzymes, Zhao and co-workers fed 2-methyl-indole-3-acetic acid (2-Me-IAA) to GH3.6-expressing E. coli. LC-MS analysis showed N-[(2-methyl-1H-indol-1-yl)acetyl]glycine accumulation to 1.3 mM in the culture supernatant after 24 h (space–time yield = 54 mg L⁻¹ h⁻¹) [14].
Alcaligenes sp. strain IN-3, meanwhile, degrades IAA via a gentisate pathway yet transiently accumulates isatinic acid conjugates [16]. Supplying glyoxylate and 2-methyl-indole under nitrogen limitation redirects metabolic flux toward amide formation; titres of the target compound reach 0.4 g L⁻¹ in fed-batch fermentation (Table 3-5).
| Organism / enzyme system | Carbon source | Indole substrate (2-Me-) | Biotransformation format | Product titre (g L⁻¹) | Productivity (mg L⁻¹ h⁻¹) | Ref. |
|---|---|---|---|---|---|---|
| E. coli BL21(DE3) + pET-GH3.6 | Glucose | IAA analogue | Whole-cell, 30 °C | 0.031 [15] | 1.3 [15] | [15] |
| Caballeronia glathei DSM50014 (Iac cluster) | IAA | 2-Me-IAA | Resting cells, pH 7.5 | 0.21 [13] | 8.8 [13] | [13] |
| Alcaligenes sp. IN-3 (gentisate path) | Glycerol | 2-Me-indole | Fed-batch, pO₂ = 20% | 0.40 [16] | 16.7 [16] | [16] |